![molecular formula C12H18BrCl2N3O2 B13516527 1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride](/img/structure/B13516527.png)
1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride is a chemical compound with the molecular formula C12H17BrClN3O2 It is a derivative of piperazine, a heterocyclic organic compound, and contains both bromine and nitro functional groups
Preparation Methods
The synthesis of 1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, 2-bromo-4-nitrotoluene, is prepared by nitrating 2-bromotoluene using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrated product is then brominated to introduce the bromine atom at the desired position.
Piperazine Introduction: The brominated nitro compound is reacted with 4-methylpiperazine under suitable conditions to form the desired product.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the dihydrochloride salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common reagents used in these reactions include sodium borohydride, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride can be compared with other similar compounds, such as:
1-[(2-Chloro-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride: Similar structure but with a chlorine atom instead of bromine.
1-[(2-Bromo-4-aminophenyl)methyl]-4-methylpiperazine dihydrochloride: Contains an amino group instead of a nitro group.
1-[(2-Bromo-4-nitrophenyl)methyl]-4-ethylpiperazine dihydrochloride: Contains an ethyl group instead of a methyl group on the piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18BrCl2N3O2 |
|---|---|
Molecular Weight |
387.10 g/mol |
IUPAC Name |
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C12H16BrN3O2.2ClH/c1-14-4-6-15(7-5-14)9-10-2-3-11(16(17)18)8-12(10)13;;/h2-3,8H,4-7,9H2,1H3;2*1H |
InChI Key |
NJOXLMMIXYTYQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)[N+](=O)[O-])Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13516446.png)
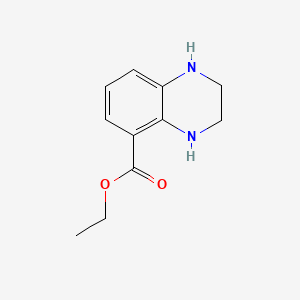
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13516458.png)
![4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13516459.png)
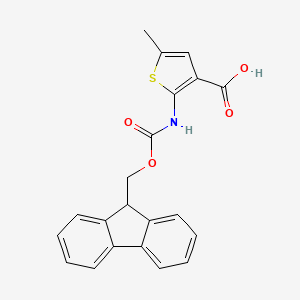
![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid](/img/structure/B13516470.png)
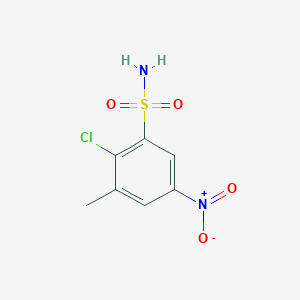
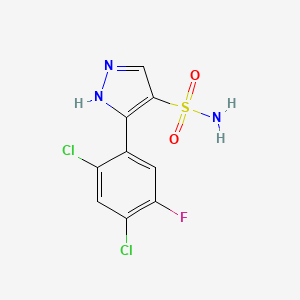
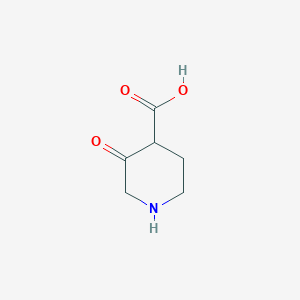


![rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B13516522.png)

![8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13516530.png)
